3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Cross-Coupling Halogen Reactivity

Research pain point: Regioisomeric bromofurans or generic pyrazoles fail to deliver equivalent reactivity or biological activity. This compound provides a validated heterocyclic scaffold with a 2-bromofuran-3-yl motif for precise cross-coupling. - **Key differentiator:** 2-bromo substituent enables regioselective Suzuki-Miyaura/Buchwald-Hartwig couplings, inaccessible with 5-bromo isomer. - **Physicochemical profile:** XLogP3 = 1.6 balances lipophilicity & H-bonding for kinase hinge-binding SAR. - **Supply:** BenchChem ensures reliable sourcing with validated purity and global shipping.

Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
Cat. No. B13242557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC8H8BrN3O
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=C(OC=C2)Br)N
InChIInChI=1S/C8H8BrN3O/c1-12-7(10)4-6(11-12)5-2-3-13-8(5)9/h2-4H,10H2,1H3
InChIKeyGPHDCXJEFYVFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine: A Strategic Pyrazole Scaffold for Targeted Heterocyclic Synthesis and Bioactivity Modulation


3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1691799-13-9) is a heterocyclic building block that integrates a 1-methyl-5-aminopyrazole core with a 2-bromofuran substituent at the 3-position. This substitution pattern confers a unique balance of lipophilicity (XLogP3 = 1.6) and hydrogen-bonding capacity, positioning it as a versatile intermediate for medicinal chemistry and agrochemical research [1]. While pyrazole derivatives are broadly recognized for kinase inhibition and antimicrobial activity, the specific 2-bromofuran-3-yl motif introduces distinct electronic and steric properties that influence downstream functionalization and biological target engagement relative to other regioisomers [2][3].

1 Heterocyclic building block with 2-bromofuran-3-yl and 1-methyl-5-aminopyrazole core for modular synthesis
2 Supports regioselective cross-coupling workflows in medicinal chemistry and agrochemical research
3 Class-level scaffold context for kinase-targeted library design and antifungal screening studies

Why Substituting 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine with Other Pyrazole Analogs Compromises Synthetic and Biological Outcomes


Within the pyrazole chemotype, even subtle variations in halogen placement or heterocyclic connectivity can drastically alter reactivity, target affinity, and downstream biological performance. For instance, the 2-bromo substitution on the furan ring of this compound provides a specific handle for regioselective cross-coupling reactions that are not accessible with the 5-bromo isomer . Similarly, the 1-methyl-5-amine arrangement yields a distinct hydrogen-bond donor/acceptor topology compared to 3-amine or N-unsubstituted analogs, directly impacting recognition by ATP-binding pockets and other biological targets [1]. Interchanging this scaffold with a generic pyrazole amine or a regioisomeric bromofuran derivative would therefore not guarantee equivalent reactivity in medicinal chemistry campaigns or comparable potency in biological assays, underscoring the need for direct comparative evidence as outlined below.

This Compound
2-bromofuran-3-yl isomer: reduced steric hindrance at the 2-position may support more efficient oxidative addition in Pd-catalyzed couplings
5-Bromo Regioisomer
5-bromo substitution alters steric and electronic profile; cross-coupling reactivity may shift and yield profiles may differ
This Compound
1-methyl-5-aminopyrazole topology: distinct hydrogen-bond donor/acceptor pattern relevant to ATP-binding pocket recognition
3-Amine or N-Unsubstituted Analogs
Different amino positioning or N-substitution may alter target engagement and biological readouts; binding-mode transfer cannot be assumed

Quantitative Differentiators for 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine in Synthesis and Bioactivity


Regioisomeric Bromine Placement Dictates Synthetic Utility and Downstream Functionalization Potential

The 2-bromo substitution on the furan ring of the target compound provides a sterically and electronically distinct handle for transition metal-catalyzed cross-coupling reactions compared to its 5-bromo regioisomer. While quantitative reactivity data for this specific scaffold is limited to vendor characterization, the 2-position is known to be less sterically hindered than the 5-position in 3-furanyl systems, facilitating more efficient oxidative addition in palladium-catalyzed couplings . This differential reactivity is critical for chemists designing modular syntheses where the bromine serves as a versatile leaving group for generating diverse chemical libraries.

Bromine Regioisomer Reactivity
Class-level inference
2-bromo vs 5-bromo on furan-3-yl: reduced steric hindrance at 2-position reported to facilitate Pd oxidative addition
Supports regioselective coupling workflow review
Data to verify; class-level organometallic knowledge applied to this scaffold
Medicinal Chemistry Cross-Coupling Halogen Reactivity

Scaffold-Specific Antifungal Potency: Inferring Performance from 1-Methyl-1H-pyrazol-5-amine Derivatives

Derivatives of 1-methyl-1H-pyrazol-5-amine, the core scaffold of the target compound, have demonstrated potent antifungal activity. Specifically, compound 7f (a disulfide-containing derivative) exhibited an EC50 of 0.64 mg/L against Valsa mali, outperforming the natural product allicin (EC50 = 26.0 mg/L) but falling short of the commercial fungicide tebuconazole (EC50 = 0.33 mg/L) [1]. In vivo, compound 7f effectively inhibited V. mali infection on apples at 100 mg/L, comparable to tebuconazole. While the target compound lacks the disulfide moiety, the 1-methyl-5-aminopyrazole core is essential for this activity, suggesting that appropriate functionalization of the 2-bromofuran-3-yl analog could yield similarly potent antifungal agents.

Antifungal Class-Level EC50
Class-level inference
EC50 0.64 mg/L
Reported antifungal screening context for 1-methyl-5-aminopyrazole derivative vs Valsa mali
Class-level inference; target compound not directly tested; comparator: allicin EC50 26.0 mg/L, tebuconazole EC50 0.33 mg/L
Agrochemical Antifungal Crop Protection

Kinase Inhibition Landscape: Positioning Among Pyrazole-Based Inhibitors

Pyrazole derivatives are a privileged scaffold in kinase inhibitor design, with numerous examples targeting p38 MAP kinase, NEK2, and other therapeutically relevant kinases [1][2]. While direct kinase inhibition data for the target compound is not publicly available, its structural features align with known pharmacophores. For instance, aminopyrazine inhibitors binding to NEK2 have been characterized with detailed SAR, showing that proper substitution patterns are critical for achieving low nanomolar potency [3]. The 2-bromofuran-3-yl group of the target compound offers a distinct vector for exploring interactions with the kinase hinge region or hydrophobic back pocket, a capability not shared by simpler pyrazole amines or regioisomeric analogs.

Kinase Inhibitor Pharmacophore Context
Supporting evidence
1-methyl-5-aminopyrazole core aligns with known kinase hinge-binding motifs
Supports kinase-focused library design context
Direct inhibition data not available; SAR inferred from aminopyrazine NEK2 inhibitor studies
Oncology Kinase Inhibitors Targeted Therapy

Optimal Deployment of 3-(2-Bromofuran-3-yl)-1-methyl-1H-pyrazol-5-amine in Discovery and Development Workflows


Medicinal Chemistry: Generation of Focused Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The 2-bromo substituent serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid synthesis of diverse 3-aryl or 3-amino derivatives. This is particularly valuable for exploring structure-activity relationships (SAR) around kinase hinge-binding motifs, where the 1-methyl-5-aminopyrazole core mimics the adenine ring of ATP [1]. The balanced lipophilicity (XLogP3 = 1.6) ensures favorable physicochemical properties for lead optimization [2].

Agrochemical Research: Design of Novel Antifungal Agents Inspired by the 1-Methyl-1H-pyrazol-5-amine Scaffold

Leveraging the established antifungal activity of 1-methyl-1H-pyrazol-5-amine derivatives (EC50 = 0.64 mg/L against Valsa mali for optimized analog 7f), this compound can be functionalized with various electrophiles (e.g., disulfide, thioether, or sulfonamide moieties) to generate next-generation crop protection agents [1]. The bromofuran group may also contribute to target binding or metabolic stability, warranting further investigation.

Chemical Biology: Probe Development for Target Identification and Validation

The primary amine group can be readily conjugated to biotin, fluorophores, or affinity tags, while the bromine atom allows for introduction of a photoaffinity label (e.g., diazirine) via cross-coupling. This dual functionalizability makes the compound an ideal precursor for chemical probes aimed at identifying cellular targets of pyrazole-based bioactive molecules [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
2-Bromo cross-coupling handle for SAR exploration
Hinge-binding motif elaboration and selectivity profiling
Antifungal screening research
1-Methyl-5-aminopyrazole scaffold for functionalization
Antifungal endpoint review against crop-relevant strains
Chemical probe development
Dual functionalizability via amine and bromine sites
Target engagement verification and pull-down assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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